oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate
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Overview
Description
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate is a complex organic compound that features a pyrrolidine ring, a carbamate group, and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors through various methods, including cyclization reactions.
Attachment of the Propoxy Group: The propoxy group is introduced through nucleophilic substitution reactions.
Formation of the Carbamate Group: The carbamate group is formed by reacting an amine with an isocyanate.
Introduction of the Oxalic Acid Moiety: The oxalic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can take place at the propoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The carbamate group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Carbamates: Other carbamate compounds, including N-aryl-substituted carbamates.
Uniqueness
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate is unique due to its combination of a pyrrolidine ring, a propoxy group, and an oxalic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
143503-29-1 |
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Molecular Formula |
C25H40N2O8 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C23H38N2O4.C2H2O4/c1-3-5-6-11-17-28-22-13-8-7-12-21(22)24-23(26)29-20(19-27-16-4-2)18-25-14-9-10-15-25;3-1(4)2(5)6/h7-8,12-13,20H,3-6,9-11,14-19H2,1-2H3,(H,24,26);(H,3,4)(H,5,6) |
InChI Key |
HJISJHYYUTZNRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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